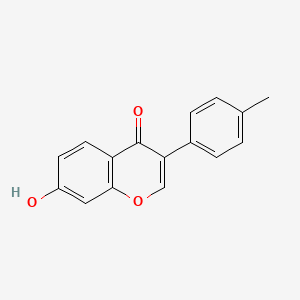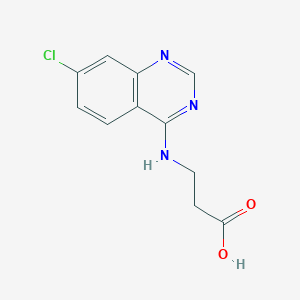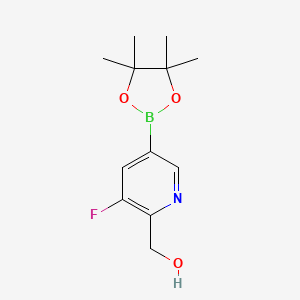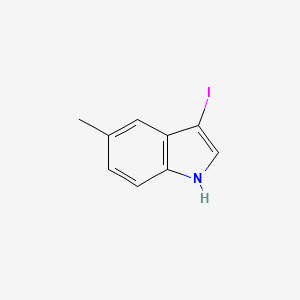
6-Methyl-3-phenyl-4H-chromen-4-one oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-3-phenyl-4H-chromen-4-one oxime is a derivative of chromanone, a significant structural entity in medicinal chemistry. Chromanone compounds are known for their diverse biological activities and are used as building blocks in the synthesis of various medicinal compounds .
Vorbereitungsmethoden
The synthesis of 6-Methyl-3-phenyl-4H-chromen-4-one oxime typically involves the reaction of 6-Methyl-3-phenyl-4H-chromen-4-one with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in an ethanol-water mixture at reflux temperature . Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
Analyse Chemischer Reaktionen
6-Methyl-3-phenyl-4H-chromen-4-one oxime undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction can lead to the formation of amines.
Wissenschaftliche Forschungsanwendungen
6-Methyl-3-phenyl-4H-chromen-4-one oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its diverse biological activities.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 6-Methyl-3-phenyl-4H-chromen-4-one oxime involves its interaction with various molecular targets. It may inhibit specific enzymes or interact with cellular receptors, leading to its biological effects. The exact molecular pathways involved are still under investigation, but it is known to exhibit anti-inflammatory and antioxidant activities .
Vergleich Mit ähnlichen Verbindungen
6-Methyl-3-phenyl-4H-chromen-4-one oxime is unique due to its specific substitution pattern on the chromanone scaffold. Similar compounds include:
Chroman-4-one: Lacks the oxime group and has different biological activities.
Chromen-4-one: Contains a double bond between C-2 and C-3, leading to different chemical properties.
Flavanone: A related compound with a different substitution pattern and biological activities
Eigenschaften
Molekularformel |
C16H13NO2 |
|---|---|
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
(NZ)-N-(6-methyl-3-phenylchromen-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C16H13NO2/c1-11-7-8-15-13(9-11)16(17-18)14(10-19-15)12-5-3-2-4-6-12/h2-10,18H,1H3/b17-16+ |
InChI-Schlüssel |
HOEQTRPASGVKIA-WUKNDPDISA-N |
Isomerische SMILES |
CC1=CC\2=C(C=C1)OC=C(/C2=N/O)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC=C(C2=NO)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Methyl-3-(pyrrolidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11860535.png)

![1-(2,4-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11860539.png)








